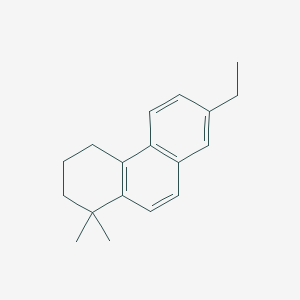
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, characterized by the presence of an ethyl group at the 7th position and two methyl groups at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method is the alkylation of phenanthrene derivatives. The process may involve:
Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride (AlCl3) to introduce the ethyl group.
Methylation: Introduction of methyl groups using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of phenanthrenequinone or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and enzymes. This can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with isopropyl and trimethyl groups.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a naphthalene core.
Uniqueness
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84744-09-2 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
7-ethyl-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-4-13-7-9-15-14(12-13)8-10-17-16(15)6-5-11-18(17,2)3/h7-10,12H,4-6,11H2,1-3H3 |
Clave InChI |
QBHYTIGFRTYBBG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


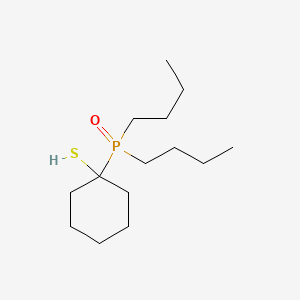
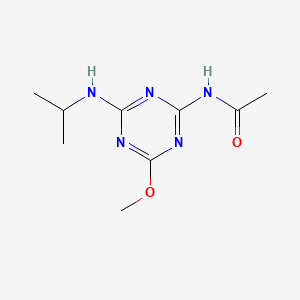
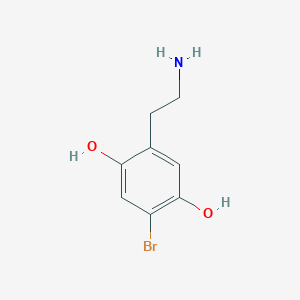
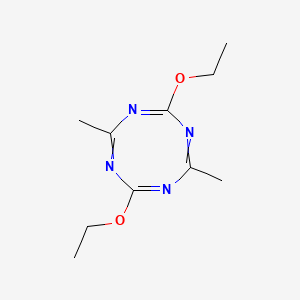
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
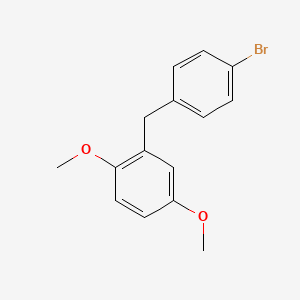


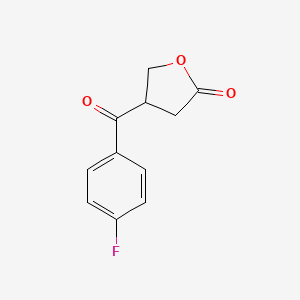
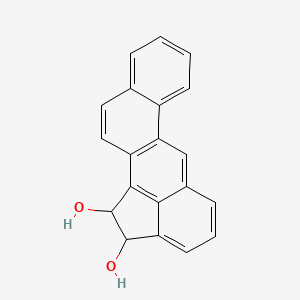
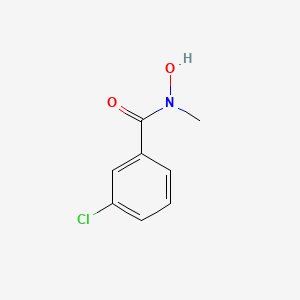
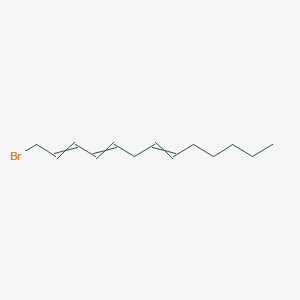
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
